(S)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one.HCl
Description
2,6-Bis[(4R)-4,5-dihydro-4-methyl-2-oxazolyl]pyridine is a chiral tridentate ligand belonging to the pyridine bis(oxazoline) (PyBox) family. Its structure features a central pyridine ring flanked by two (4R)-4-methyl-4,5-dihydrooxazole moieties. This ligand is widely employed in asymmetric catalysis, particularly in transition-metal-catalyzed reactions such as Negishi cross-couplings and ethylene-norbornene polymerizations . The methyl substituents on the oxazoline rings provide moderate steric bulk, balancing reactivity and enantioselectivity in catalytic processes.
Properties
IUPAC Name |
4-[4-[5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl]morpholin-3-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4.ClH/c15-7-12-8-17(14(19)21-12)11-3-1-10(2-4-11)16-5-6-20-9-13(16)18;/h1-4,12H,5-9,15H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITMQDYQHNKXERQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one hydrochloride, commonly referred to as a derivative of oxazolidinone, has garnered attention for its biological activities, particularly in the context of its role as an anticoagulant and potential applications in herbicide development. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C14H18ClN3O4
- Molecular Weight : 327.76 g/mol
- CAS Number : 898543-06-1
The structural representation is crucial for understanding its interactions at the molecular level, particularly in biological systems.
Anticoagulant Properties
One of the primary biological activities of (S)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one.HCl is its anticoagulant effect. It is a key intermediate in the synthesis of rivaroxaban, a well-known anticoagulant used to prevent blood clots. Rivaroxaban functions by inhibiting Factor Xa in the coagulation cascade, which is crucial for thrombus formation. The mechanism involves competitive inhibition, where the compound binds to Factor Xa, preventing it from converting prothrombin to thrombin, thus inhibiting clot formation .
Herbicidal Activity
Recent studies have explored the herbicidal potential of oxazolidinone derivatives. Specifically, (S)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one.HCl has been investigated for its ability to inhibit chloroplast translation in plants. This mechanism is akin to its antibacterial properties, where it disrupts protein synthesis by targeting ribosomal function in bacteria. The compound's ability to affect plant physiology suggests a novel mode of action that could be harnessed for herbicide development .
Case Studies and Experimental Data
- Anticoagulant Efficacy : In clinical studies involving rivaroxaban, patients exhibited significant reductions in thromboembolic events compared to those receiving traditional anticoagulants. The pharmacokinetics of rivaroxaban indicate a rapid onset of action and predictable anticoagulation effects, which can be attributed to the structural features provided by (S)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one.HCl .
- Herbicidal Activity Assessment : A study assessing various oxazolidinones for herbicidal activity demonstrated that compounds with similar structural motifs effectively inhibited growth in broadleaf and monocot species. The physiological profiling suggested that these compounds could serve as lead candidates for developing new herbicides targeting chloroplast functions .
Comparative Analysis
| Property | (S)-4-(4-(5-Aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one.HCl | Rivaroxaban (as a comparison) |
|---|---|---|
| Molecular Weight | 327.76 g/mol | 436.9 g/mol |
| Mechanism of Action | Inhibits chloroplast translation; Factor Xa inhibition | Factor Xa inhibition |
| Primary Use | Potential herbicide; anticoagulant precursor | Anticoagulant |
| Research Status | Under investigation for herbicidal properties | Widely studied and approved |
Scientific Research Applications
The search results primarily discuss the preparation, properties, and role of (S)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one hydrochloride as a key intermediate in the synthesis of Rivaroxaban, a drug used as an anticoagulant . While the search results do not detail specific applications of the compound itself beyond its use as an intermediate, they do provide relevant chemical and physical data .
Chemical Information
(S)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one hydrochloride
- CAS No. : 898543-06-1
- Molecular Formula : C14H17N3O4.ClH
- Molecular Weight : 327.76
- ** melting Point:** >276°C (dec.)
Synonyms
The compound is also known by several synonyms :
- (S)-4-(4-(5-(aMinoMethyl)-2-oxooxazolidin-3-yl)phenyl)Morpholin-3-one hydrochloride
- 4-(5S)-5-(Aminomethyl)-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone hydrochloride
- Rivaroxaban-19
- Rivaroxaban Aminomethyl HCl Impurity
- 4-(5S)-5-(Aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl]morpholin-3-one hydrochloride
- Rivaroxaban C
- Rivaroxaban Impurity 7-2
- 4-(4-((S)-5-(Aminomethyl)-2-Oxooxazolidin-3-Yl) Phenyl)Morpholin-3-One Hydrochloride
Preparation of Rivaroxaban Intermediate
The compound (S)-4-(4-(5-(Aminomethyl)-2-oxo-oxazolidin-3-yl)phenyl)morpholin-3-one is a key intermediate in the synthesis of Rivaroxaban . A process for its preparation involves several steps, including the reaction of a compound of formula (V) with a suitable phthalimide derivative, such as potassium phthalimide . The reaction is performed in the presence of organic solvents like methanol, ethanol, or acetonitrile, at a temperature range from about 25°C to about 150°C . The reaction time can range from 30 minutes to 5 hours . The processes involved are designed to be simple, eco-friendly, cost-effective, reproducible, and robust for industrial scaling .
Hazard Information
The compound may be harmful if swallowed and can cause skin irritation .
Comparison with Similar Compounds
Comparison with Similar PyBox Ligands
Structural and Substituent Variations
PyBox ligands are distinguished by substituents on the oxazoline rings, which modulate steric, electronic, and conformational properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of PyBox Ligands
Key Research Findings
- Steric Effects : Bulky substituents (e.g., phenyl, diphenyl) enhance enantioselectivity by rigidifying the metal-ligand complex but may slow reaction kinetics .
- Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl) improve electrophilic activation, whereas electron-donating groups (e.g., methyl) favor nucleophilic pathways .
- Conformational Flexibility : Ligands with smaller substituents (e.g., methyl) exhibit faster substrate binding, making them versatile for diverse reactions .
Preparation Methods
Synthesis of the Core Intermediate
The core heterocyclic compound, (S)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one , is synthesized via a multi-step process:
Step A: Formation of the oxazolidin-3-one ring
This involves cyclization of appropriate amino alcohols or amino acids with carbonyl compounds, often using reagents such as phosgene derivatives or carbonyldiimidazole under controlled conditions.Step B: Introduction of the amino methyl group
The amino methyl substituent at the 5-position of the oxazolidin ring is introduced via reductive amination or nucleophilic substitution, utilizing methylamine derivatives (e.g., aqueous methylamine).Step C: Coupling with the phenyl-morpholin-3-one moiety
The phenyl ring bearing the morpholin-3-one is attached through amide bond formation, typically using coupling reagents like carbodiimides or via acylation with acid chlorides.
Conversion to Hydrochloride Salt
Recent patents describe an innovative salt formation process :
In-situ acidification with hydrochloric acid in a suitable solvent (e.g., methanol, ethanol, or isopropanol) at temperatures between 30°C and 60°C, often around 45°C to 50°C, to produce the (S)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one hydrochloride directly during the synthesis.
This in-situ salt formation enhances product stability , purity , and scalability by avoiding isolation of unstable intermediates.
Purification and Crystallization
The crystalline form of the hydrochloride salt is obtained via crystallization from solvents such as dichloromethane and methanol in specific ratios (e.g., 1:3 to 3:1, with preferred ratios like 4:2) at temperatures ranging from 30°C to 82°C.
Filtration and washing with cold solvents ensure removal of impurities, yielding products with purity exceeding 98% as measured by HPLC.
Reaction Conditions and Solvent Systems
| Step | Reagents & Conditions | Solvent(s) | Temperature | Remarks |
|---|---|---|---|---|
| Amine formation | Aqueous methylamine, excess | Methanol, ethanol, isopropanol, water | 30°C – 60°C (preferably 45–50°C) | In-situ formation of amine, controlled temperature to prevent overreaction |
| Salt formation | Hydrochloric acid (HCl) | Same solvent as above | 30°C – 50°C | Acidification to form hydrochloride salt |
| Crystallization | Solvent mixture (e.g., dichloromethane/methanol) | 30°C – 82°C | Controlled cooling | Ensures high purity and crystalline form |
Example of Reaction Procedure
- Dissolve the amino precursor in isopropanol at 45°C.
- Add excess methylamine solution, stirring for 2–4 hours.
- Acidify with perchloric acid or hydrochloric acid to generate the salt.
- Cool the reaction mixture to induce crystallization.
- Filter, wash, and dry the crystalline hydrochloride salt.
Characterization and Purity
- X-ray Powder Diffraction (XRPD) confirms the crystalline form with characteristic peaks at specific 2θ values (e.g., 10.26°, 19.27°, etc.).
- Differential Scanning Calorimetry (DSC) shows an endotherm at approximately 206.84°C , indicating purity and crystalline stability.
- HPLC analysis demonstrates a purity level of more than 99% , suitable for pharmaceutical applications.
Summary of the Preparation Data
| Parameter | Details |
|---|---|
| Yield | Typically >80%, with optimized processes reaching 92%+ |
| Purity | >98% as measured by HPLC |
| Reaction Temperature | 30°C – 60°C (preferably 45–50°C) |
| Solvent System | Isopropanol, methanol, ethanol, or mixtures with dichloromethane |
| Crystallization Solvent | Dichloromethane/methanol (ratio 1:3 to 3:1) |
| Final Product | Crystalline hydrochloride salt with high purity and stability |
Q & A
Basic Research Questions
Q. What is the synthetic pathway for (S)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one.HCl, and what intermediates are critical?
- Methodology : The compound is synthesized via a multi-step route starting from phthalimide derivatives. Key intermediates include (S)-N-glycidylphthalimide, which undergoes nucleophilic ring-opening with aminomethyl groups, followed by coupling with morpholinone-phenyl precursors. The final step involves HCl salt formation to improve stability . Characterization at each stage uses HPLC (≥98% purity) and NMR to confirm regiochemistry and stereochemistry .
Q. How is the compound characterized to ensure structural fidelity and purity?
- Methodology :
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>98%) .
- NMR : ¹H/¹³C NMR (DMSO-d₆) to verify the (S)-configuration at the oxazolidinone stereocenter and the morpholinone-phenyl linkage .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ = 328.1 for C₁₄H₁₈ClN₃O₄) .
Q. What is the role of this compound in Rivaroxaban synthesis?
- Methodology : It serves as a chiral intermediate in the final steps of Rivaroxaban production. The aminomethyl-oxazolidinone moiety is critical for binding to Factor Xa. The HCl salt form enhances solubility during downstream reactions, such as coupling with thiophene-carboxamide groups .
Advanced Research Questions
Q. How can enantiomeric purity be rigorously validated during synthesis?
- Methodology :
- Chiral HPLC : Use a Chiralpak® AD-H column with hexane/isopropanol (80:20) to resolve enantiomers (retention time: 12.3 min for (S)-isomer) .
- X-ray Crystallography : Single-crystal analysis (via SHELXL) confirms absolute configuration. Data refinement requires resolving twinning or disorder using the TWIN/BASF commands in SHELX .
Q. How to address contradictions in crystallographic data, such as disordered morpholinone rings?
- Methodology :
- Refinement Strategies : Apply restraints (e.g., DFIX, SIMU) in SHELXL to model disordered atoms. Validate using R-factor convergence (<5% discrepancy) and Fo-Fc maps .
- Validation Tools : CheckCIF/PLATON to identify unresolved symmetry or overfitting .
Q. What strategies stabilize the compound under varying pH and thermal conditions?
- Methodology :
- Thermogravimetric Analysis (TGA) : Determine decomposition onset (>200°C) and hygroscopicity .
- pH Stability Studies : Incubate in buffers (pH 1–13) at 37°C for 24 hrs, followed by HPLC to monitor degradation (e.g., oxazolidinone ring hydrolysis at pH <3) .
Q. How does the HCl salt form influence pharmacokinetic properties compared to the free base?
- Methodology :
- Solubility Assays : Shake-flask method in PBS (pH 7.4) shows ~50 mg/mL solubility for the HCl salt vs. <5 mg/mL for the free base .
- Permeability : Caco-2 cell monolayers assess intestinal absorption (Papp >1 × 10⁻⁶ cm/s) .
Q. What click chemistry approaches enable derivatization of the aminomethyl group?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
